molecular formula C12H18N2O4S B5359610 N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide

N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide

Cat. No. B5359610
M. Wt: 286.35 g/mol
InChI Key: QAVRMZZWSQUNDR-UHFFFAOYSA-N
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Description

N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Mechanism of Action

N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins, a group of lipid mediators involved in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain. Unlike traditional NSAIDs, such as aspirin and ibuprofen, which inhibit both COX-1 and COX-2 enzymes, this compound selectively inhibits COX-2, thereby reducing the risk of gastrointestinal side effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, pain, and fever, inhibiting cancer cell growth and metastasis, reducing the risk of thrombosis and atherosclerosis, and increasing blood flow to the heart.

Advantages and Limitations for Lab Experiments

N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has several advantages for lab experiments, including its selective inhibition of COX-2, which reduces the risk of gastrointestinal side effects, and its potential therapeutic applications in various diseases. However, this compound also has several limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide research, including further studies on its potential therapeutic applications in cancer, inflammation, and cardiovascular disorders, as well as its potential side effects and toxicity. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different diseases and patient populations. Finally, the development of new COX-2 inhibitors with improved efficacy and safety profiles is also an important future direction for research in this field.
Conclusion:
This compound is a non-steroidal anti-inflammatory drug that selectively inhibits the COX-2 enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. This compound has several advantages for lab experiments, including its selective inhibition of COX-2, which reduces the risk of gastrointestinal side effects, and its potential therapeutic applications in various diseases. However, this compound also has several limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration. There are several future directions for this compound research, including further studies on its potential therapeutic applications, as well as the development of new COX-2 inhibitors with improved efficacy and safety profiles.

Synthesis Methods

N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide can be synthesized by several methods, including the reaction of 2-(4-methylsulfonylamino)phenol with 2-chloropropionyl chloride followed by N-methylation with dimethyl sulfate. Another method involves the reaction of 2-(4-methylsulfonylamino)phenol with 2-bromo-2-methylpropionic acid, followed by N-methylation with dimethyl sulfate.

Scientific Research Applications

N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cells, including breast, colon, lung, and prostate cancer cells. In inflammation, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In cardiovascular disorders, this compound has been shown to reduce the risk of thrombosis and atherosclerosis.

properties

IUPAC Name

N-methyl-2-[4-[methyl(methylsulfonyl)amino]phenoxy]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-9(12(15)13-2)18-11-7-5-10(6-8-11)14(3)19(4,16)17/h5-9H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVRMZZWSQUNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC=C(C=C1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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